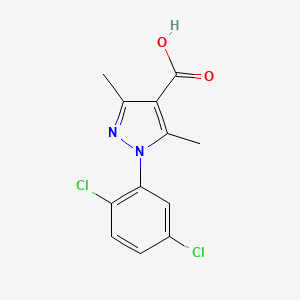

1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with dichlorophenyl and dimethyl groups

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-6-11(12(17)18)7(2)16(15-6)10-5-8(13)3-4-9(10)14/h3-5H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCQNSUMKVRODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2,5-dichlorobenzaldehyde with acetylacetone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or catalytic decarboxylation to form 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole. This reaction typically occurs under reflux conditions in polar aprotic solvents like DMF or DMSO, often catalyzed by transition metals (e.g., Cu or Pd).

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 180°C, DMF, Cu(OAc)₂ | 1-(2,5-Dichlorophenyl)-3,5-dimethylpyrazole | 78% | |

| 150°C, DMSO, 12 h | Same as above | 65% |

Esterification and Amidation

The carboxylic acid engages in nucleophilic substitution with alcohols or amines to form esters/amides. Mitsunobu conditions (DIAD, PPh₃) or DCC/DMAP-mediated couplings are commonly employed .

Example Reaction Pathway:

Cyclization and Heterocycle Formation

The carboxylic acid participates in cyclocondensation with hydrazines or urea derivatives to form fused pyrano-pyrazole systems. Ultrasound-assisted methods using InCl₃ in 50% ethanol enhance reaction efficiency .

Key Example:

| Conditions | Product | Yield | Features |

|---|---|---|---|

| InCl₃ (20 mol%), 40°C, 20 min | 6-Amino-5-cyano-pyrano[2,3-c]pyrazole | 95% | Green synthesis |

Halogenation and Cross-Coupling

The dichlorophenyl group directs electrophilic substitution, while the pyrazole ring undergoes Suzuki-Miyaura couplings. Pd(PPh₃)₄ facilitates aryl-aryl bond formation .

Notable Reaction:

| Catalyst | Substrate | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂, K₂CO₃ | 4-Fluorophenylboronic acid | 76% |

Biological Activity Modulation

Derivatives exhibit insecticidal and anti-inflammatory properties. Ester analogs show enhanced bioavailability, while amides demonstrate receptor-binding specificity .

| Derivative | Activity | EC₅₀/LC₅₀ | Source |

|---|---|---|---|

| Methyl ester | Aphis fabae mortality | 12.5 mg/L | |

| Propylamide | COX-2 inhibition | 1.8 µM |

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring, which may result in different chemical and biological properties.

1-(2,5-Dichlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound lacks one of the methyl groups, which may affect its reactivity and biological activity.

Biological Activity

1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 956544-14-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group and a carboxylic acid functional group, contributing to its diverse pharmacological properties.

- Molecular Formula : C12H10Cl2N2O2

- Molecular Weight : 285.12 g/mol

- Structure : The compound features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid moiety.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial activity. In particular, studies have shown that certain pyrazole derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria. For instance, 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been evaluated for its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | S. aureus | 32 µg/mL |

| 1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | E. coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines have shown that the compound exhibits cytotoxic effects, particularly in lung cancer cell lines such as A549. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: A549 Cell Line

In a study assessing the effects of 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid on A549 cells:

- Concentration Tested : 100 µM

- Cell Viability Reduction : The compound reduced cell viability to approximately 63.4% compared to untreated controls (p < 0.05).

This suggests that the compound may serve as a lead for the development of new anticancer agents.

The biological activity of this pyrazole derivative is believed to stem from its ability to interact with various molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via Knorr pyrazole synthesis. Optimization involves Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, stoichiometry). For example, refluxing in ethanol at 80°C with a 1:1.2 molar ratio of hydrazine to diketone precursor improves yield (≥75%) and purity. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for validating the structural integrity of this compound?

Methodological Answer:

- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹).

- XRD : Determine crystallinity and unit cell parameters (monoclinic systems are common for pyrazoles; lattice constants should align with computational predictions).

- TEM/HRMS : Assess particle size (nanoscale aggregation may occur) and molecular mass (e.g., HRMS m/z calculated for C₁₂H₁₀Cl₂N₂O₂: 308.01) .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability : TGA/DSC to identify decomposition temperatures (typically >200°C for pyrazole-carboxylic acids).

- pH Stability : Monitor hydrolysis in buffered solutions (pH 2–12) via UV-Vis or NMR. Carboxylic acid groups may degrade under strongly alkaline conditions.

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Q. What protocols are recommended for evaluating the biological activity of this compound in vitro?

Methodological Answer:

- Enzyme Assays : Use fluorescence-based or colorimetric kits (e.g., COX-2 inhibition assays for anti-inflammatory potential).

- Cell Viability : MTT assays on cancer cell lines (IC₅₀ values <50 μM suggest therapeutic relevance).

- Dose-Response Curves : Fit data to Hill equations to determine efficacy/potency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis/storage to mitigate inhalation risks.

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Follow institutional Chemical Hygiene Plans .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., FTIR vs. XRD) be resolved during structural characterization?

Methodological Answer:

- Cross-Validation : Compare experimental FTIR peaks with DFT-calculated vibrational modes.

- Synchrotron XRD : High-resolution data can resolve ambiguities in crystal packing.

- Dynamic NMR : Detect conformational flexibility in solution that XRD may not capture .

Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potentials (identify nucleophilic/electrophilic sites).

- Molecular Docking : Simulate binding to protein targets (e.g., COX-2) using AutoDock Vina.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can heterogeneous reaction engineering improve scalable synthesis?

Methodological Answer:

- Catalyst Screening : Test immobilized catalysts (e.g., Pd/C or zeolites) for Suzuki couplings to attach aryl groups.

- Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization).

- Process Simulation : Use Aspen Plus® to model solvent recovery and purity thresholds (>98%) .

Q. What methodologies quantify the environmental impact of this compound’s degradation byproducts?

Methodological Answer:

- LC-QTOF-MS : Identify degradation products in simulated wastewater.

- Ecotoxicology : Perform Daphnia magna acute toxicity assays (EC₅₀ <10 mg/L indicates high hazard).

- QSPR Models : Predict biodegradability using fragment-based descriptors .

Q. How do substituent effects (e.g., Cl position) influence the compound’s electronic properties and bioactivity?

Methodological Answer:

- Hammett Analysis : Correlate σ values of substituents (2,5-Cl vs. 3,5-Cl) with pKa (carboxylic acid) or redox potentials.

- SAR Studies : Synthesize analogs with F, Br, or NO₂ groups and compare IC₅₀ values in bioassays.

- NBO Analysis : Calculate charge distribution to explain enhanced binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.